
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is a complex organic compound known for its unique structure and properties. This compound is often used in scientific research due to its fluorescent properties, making it valuable in various biological and chemical applications .
Vorbereitungsmethoden
The synthesis of 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one involves several steps. One common method includes the condensation of 3,3-dimethyl-1-propylindoline with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different products depending on the conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indoline moiety, using various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Medicine: Investigated for potential therapeutic applications, including its role in imaging and diagnostics.
Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. It selectively accumulates in mitochondria, and upon autophagy, the microenvironmental pH changes lead to protonation of the compound. This protonation causes a shift in the fluorescence emission, allowing for the differentiation between normal and autophagic mitochondria . The molecular targets include mitochondrial membranes and autophagosomes, with pathways involving pH-dependent fluorescence changes.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorescent probes, 2,6-Bis(2-(3,3-dimethyl-1-propylindolin-2-ylidene)ethylidene)cyclohexan-1-one is unique due to its dual fluorescence emission properties. Similar compounds include:
Indole derivatives: Known for their biological activities and fluorescent properties.
Other cyclohexanone derivatives: Used in various chemical and biological applications.
These similar compounds may share some properties but differ in their specific applications and fluorescence characteristics.
Eigenschaften
Molekularformel |
C36H44N2O |
|---|---|
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
(2E,6E)-2-[(2Z)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]-6-[(2E)-2-(3,3-dimethyl-1-propylindol-2-ylidene)ethylidene]cyclohexan-1-one |
InChI |
InChI=1S/C36H44N2O/c1-7-24-37-30-18-11-9-16-28(30)35(3,4)32(37)22-20-26-14-13-15-27(34(26)39)21-23-33-36(5,6)29-17-10-12-19-31(29)38(33)25-8-2/h9-12,16-23H,7-8,13-15,24-25H2,1-6H3/b26-20+,27-21+,32-22-,33-23+ |
InChI-Schlüssel |
UAOXGSPRIIWFBL-UJRGAZCRSA-N |
Isomerische SMILES |
CCCN\1C2=CC=CC=C2C(/C1=C\C=C\3/CCC/C(=C\C=C/4\C(C5=CC=CC=C5N4CCC)(C)C)/C3=O)(C)C |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4CCC)(C)C)C3=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


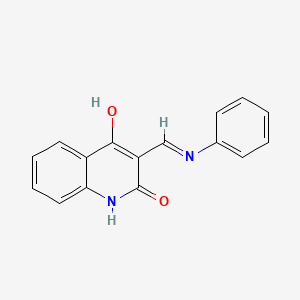
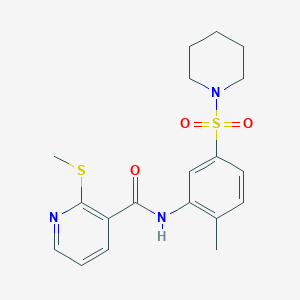
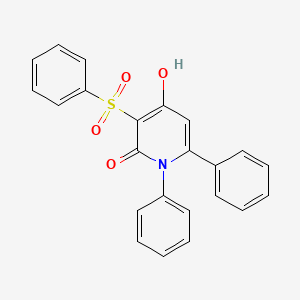

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)
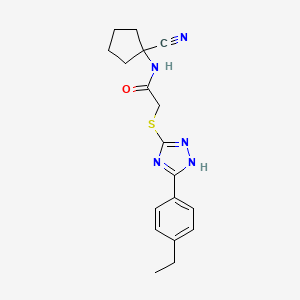
![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
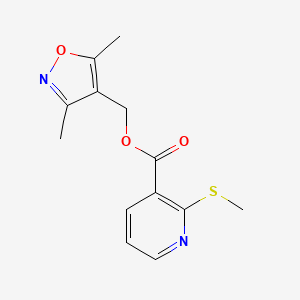
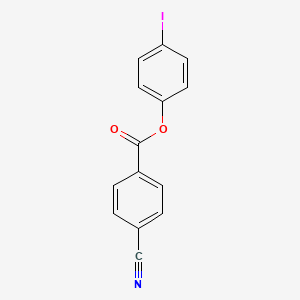
![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)
![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
